molecular formula C18H30F3N3O2 B6605149 N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid CAS No. 2241145-51-5

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid

Cat. No. B6605149
CAS RN: 2241145-51-5
M. Wt: 377.4 g/mol
InChI Key: LPHVRIPDDZSVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid (NADEGTA) is an organic compound with a structure consisting of two adamantyl methyl groups and one guanidine group connected to a trifluoroacetic acid. It is a versatile compound with a wide range of applications in scientific research, including biochemical and physiological studies. NADEGTA is a relatively new compound, and its potential for use in laboratory experiments is only beginning to be explored.

Scientific Research Applications

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has a wide range of applications in scientific research, including biochemical and physiological studies. It can be used to study the structure and function of proteins, enzymes, and other macromolecules. It can also be used to study the mechanisms of action of drugs and other compounds. N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can also be used to study the metabolism and transport of drugs in the body.

Mechanism of Action

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid acts as a competitive inhibitor of enzymes and other macromolecules. It binds to the active site of the enzyme or macromolecule and blocks the binding of the substrate, thus preventing the enzyme or macromolecule from catalyzing the reaction. N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can also act as an allosteric inhibitor, binding to a site on the enzyme or macromolecule that is distinct from the active site and modulating the enzyme or macromolecule's activity.
Biochemical and Physiological Effects
N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus reducing their bioavailability. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, thus affecting the expression of genes. In addition, N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid in laboratory experiments is that it is relatively easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. In addition, N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is non-toxic and has a low molecular weight, making it suitable for use in a variety of laboratory experiments. The main limitation of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is its relatively low solubility in aqueous solutions, which can limit its use in certain types of experiments.

Future Directions

For research include further investigation of its biochemical and physiological effects, as well as its potential use in drug discovery and development. In addition, further research is needed to explore the potential of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid for use in drug delivery systems and for targeting specific tissues and organs. Finally, further research is needed to explore the potential of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid for use in the diagnosis and treatment of diseases.

Synthesis Methods

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can be synthesized using a simple two-step reaction. The first step involves reacting adamantan-2-ylmethyl chloride with guanidine hydrochloride in aqueous solution. This reaction produces N-adamantylmethyl-N,N-diethylguanidine hydrochloride. The second step involves treating the hydrochloride with trifluoroacetic acid in aqueous solution. This reaction produces N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid in a yield of 80-90%.

properties

IUPAC Name

2-(2-adamantylmethyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3.C2HF3O2/c1-3-19(4-2)16(17)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h11-15H,3-10H2,1-2H3,(H2,17,18);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVRIPDDZSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine; trifluoroacetic acid

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